molecular formula C9H13N3O6S B14620302 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione CAS No. 57847-04-8

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione

Cat. No.: B14620302
CAS No.: 57847-04-8
M. Wt: 291.28 g/mol
InChI Key: KSQNPCBXIBEULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a triazine ring, a methylsulfanyl group, and a dihydroxy oxolan moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione typically involves multiple steps, starting with the preparation of the oxolan ring and the triazine core The oxolan ring is often synthesized through a series of hydroxylation reactions, while the triazine core is formed via cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the function of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione apart from similar compounds is its unique combination of functional groups and structural features. The presence of both the triazine ring and the methylsulfanyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

57847-04-8

Molecular Formula

C9H13N3O6S

Molecular Weight

291.28 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O6S/c1-19-7-6(16)10-9(17)12(11-7)8-5(15)4(14)3(2-13)18-8/h3-5,8,13-15H,2H2,1H3,(H,10,16,17)

InChI Key

KSQNPCBXIBEULP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.